N-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Description
N-(3,4-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3,4-dichlorophenyl group at the N1 position and a phenyl group at the C5 position.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-13-7-6-12(10-14(13)18)20-16(22)21-15(8-9-19-21)11-4-2-1-3-5-11/h1-7,9-10,15H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIWKFBALDEBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an isocyanate or a carboxylic acid derivative to introduce the carboxamide functionality.
Substitution with the dichlorophenyl group: The final step involves the substitution of the pyrazole ring with the 3,4-dichlorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including N-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. The presence of the dichlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and higher bioactivity .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. In particular, compounds featuring the pyrazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammatory responses .
Analgesic Effects
Similar to non-steroidal anti-inflammatory drugs (NSAIDs), pyrazoles can act as analgesics. The mechanism involves modulation of pain pathways through the inhibition of specific enzymes involved in pain signaling .
Agrochemical Applications
Pesticide Development
The compound's structure suggests potential utility in developing novel agrochemicals. Pyrazole derivatives have been explored for their insecticidal and herbicidal activities. The unique electronic properties imparted by the dichlorophenyl moiety may enhance the efficacy of these compounds against pests while minimizing environmental impact .
Material Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to its rigid structure .
Dyes and Pigments
The compound has potential applications in dye chemistry due to its chromophoric properties. Pyrazole-based dyes are known for their vibrant colors and stability under various conditions, making them suitable for use in textiles and coatings .
Case Studies
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Chlorine Substitution Patterns: The 3,4-dichlorophenyl group in the target compound offers a distinct electronic and steric profile compared to 4-chlorophenyl () or 3,5-dichlorophenyl (). The meta and para chlorine positions influence dipole moments and binding interactions .
Functional Group Variations: Replacing carboxamide with carbothioamide () introduces sulfur, which may reduce hydrogen-bonding capacity but enhance metabolic stability due to resistance to hydrolysis .
Heterocyclic Modifications :
- The pyrimidine substitution in introduces a nitrogen-rich aromatic system, which could enhance π-π stacking interactions in protein binding pockets. However, the low synthesis yield (7%) suggests challenges in optimizing reaction conditions for bulkier substituents .
Biological Activity
N-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties based on various studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dichlorophenyl group and a phenyl group, which contributes to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of pyrazole derivatives, including this compound.
Key Findings:
- Inhibition Zones: The compound exhibits significant activity against various pathogens. For instance, derivatives similar to this compound showed inhibition zones ranging from 12 to 30 mm against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC): The MIC values for compounds in the same class ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
Anticancer Activity
Research has indicated that pyrazole derivatives can possess anticancer properties through various mechanisms.
Case Studies:
- Cell Line Studies: The compound was tested against several cancer cell lines, showing IC50 values in the nanomolar range for inhibiting cell proliferation .
- Mechanisms of Action: It has been suggested that the presence of the dichlorophenyl group enhances its ability to interact with cellular targets involved in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented.
Research Insights:
- Inhibition of Cytokine Production: The compound demonstrated significant inhibition of TNFα and IL-1 induced IL-6 production in SW1353 cells with an IC50 value of 820 nM .
- Neutrophil Migration: It inhibited IL-8 induced neutrophil chemotaxis effectively, with IC50 values ranging from 10 to 55 nM for various derivatives .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of monoamine oxidase (MAO) and other relevant targets.
Findings:
- Selective Inhibition: Some derivatives exhibited selective inhibition of MAOB at nanomolar concentrations, suggesting potential therapeutic applications in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Q. Key considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7).
Reference : Similar protocols for pyrazole derivatives are described in cyclocondensation studies .
Basic: How is the structural confirmation of this compound achieved using spectroscopic techniques?
Answer:
1H and 13C NMR are critical for confirming the dihydropyrazole scaffold and substituent positions:
- 1H NMR :
- Dihydro pyrazole protons : Two doublets of doublets (δ 3.2–4.0 ppm, J = 10–12 Hz) for the CH2 group in the dihydro ring.
- Aromatic protons : Multiplets at δ 6.8–7.6 ppm for dichlorophenyl and phenyl groups.
- 13C NMR :
- Carbonyl carbon : δ ~160 ppm for the carboxamide group.
- Pyrazole carbons : δ 140–150 ppm for the sp² carbons.
Example data (analogous compounds):
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Dihydro CH2 | 3.5–4.0 | dd | 10–12 |
| Aromatic H (ortho to Cl) | 7.2–7.4 | m | – |
Reference : NMR assignments for structurally related dihydropyrazoles .
Advanced: What challenges arise in crystallographic refinement of this compound's structure, and how are they addressed?
Answer:
Common challenges :
- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density.
- Twinning : Apply twin law matrices (e.g., two-component merhedral twinning) during refinement in SHELXL .
- Low-resolution data : Restrain bond lengths/angles using SHELX restraints (e.g., DFIX, DANG).
Case study : For a related pyrazole derivative, refinement with R factor = 0.056 and data-to-parameter ratio = 17.8 was achieved by merging high-resolution datasets (Cu-Kα, λ = 1.54178 Å) .
Advanced: How can molecular docking studies be designed to investigate the biological targets of this compound?
Answer:
Methodology :
Target selection : Identify proteins with active sites complementary to the dichlorophenyl group (e.g., kinase enzymes).
Ligand preparation : Optimize the compound’s geometry using DFT calculations (B3LYP/6-31G*).
Docking software : Use AutoDock Vina with Lamarckian genetic algorithms.
Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations.
Q. Key parameters :
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Exhaustiveness: 20 for thorough sampling.
Reference : Docking protocols for pyrazole carboxamides targeting kinases .
Basic: What are the critical parameters for optimizing reaction yields during synthesis?
Answer:
Factors influencing yield :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Ethanol > DMF | Polar aprotic solvents improve cyclization . |
| Temperature | 80–90°C | Higher temperatures accelerate ring closure. |
| Catalyst | p-TsOH (5 mol%) | Acid catalysis enhances imine formation. |
Q. Troubleshooting :
- Low yields (<40%): Reflux under nitrogen to prevent oxidation.
- Side products: Use scavengers (e.g., molecular sieves) for byproduct adsorption.
Advanced: What computational methods are suitable for analyzing the puckering dynamics of the dihydropyrazole ring?
Answer:
Cremer-Pople puckering coordinates quantify ring non-planarity:
Calculate puckering amplitude (Q) and phase angle (θ) :
- Use crystallographic coordinates (e.g., from Mercury CSD ).
- For a five-membered ring, , where are deviations from the mean plane.
Compare with X-ray data :
Software : Gaussian or ORCA for DFT-based conformational analysis.
Advanced: How do discrepancies in NMR data between experimental and theoretical predictions inform structural adjustments?
Answer:
Workflow :
DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) and compute NMR shifts (GIAO method).
Identify deviations :
-
0.3 ppm difference in 1H shifts suggests incorrect conformer or solvent effects.
Adjustments :
- Rotamer analysis (e.g., dihedral angle variations in the carboxamide group).
- Include explicit solvent molecules (DMSO, CDCl3) in calculations.
Case study : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT-calculated shifts matched experimental data within 0.1 ppm after solvent correction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
